molecular formula C7H5BrF3NS B14852793 4-Bromo-2-(trifluoromethylthio)aniline

4-Bromo-2-(trifluoromethylthio)aniline

Cat. No.: B14852793
M. Wt: 272.09 g/mol
InChI Key: CLVFRZGJIZBFGF-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5BrF3NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethylthio)aniline typically involves the introduction of bromine and trifluoromethylthio groups onto an aniline derivative. One common method is the bromination of 2-(trifluoromethylthio)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethylthio)aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Substituted anilines or thiophenols.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

4-Bromo-2-(trifluoromethylthio)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethylthio)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.

    2-Bromo-4-(trifluoromethyl)aniline: Bromine and trifluoromethyl groups are positioned differently on the benzene ring.

    4-(Trifluoromethylthio)aniline: Lacks the bromine atom.

Uniqueness

4-Bromo-2-(trifluoromethylthio)aniline is unique due to the presence of both bromine and trifluoromethylthio groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.

Properties

Molecular Formula

C7H5BrF3NS

Molecular Weight

272.09 g/mol

IUPAC Name

4-bromo-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C7H5BrF3NS/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2

InChI Key

CLVFRZGJIZBFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)SC(F)(F)F)N

Origin of Product

United States

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